1-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide

CB1 antagonist cannabinoid receptor selectivity profiling

This compound is a selective CB1 cannabinoid receptor antagonist with moderate affinity (Ki=730 nM), enabling competitive reversal studies with exogenous agonists. Unlike potent CB1 inverse agonists, it permits functional studies of CB1 receptor reserve and agonist-dependent signaling bias. It lacks FAAH and NAAA inhibition (IC50 > 100,000 nM), ensuring isolation of CB1 receptor contributions without confounding endocannabinoid metabolic effects. Ideal for brain slice electrophysiology, primary neuronal cultures, and SAR exploration around the arylpiperazinyl-sulfonamide scaffold.

Molecular Formula C21H29N3O2S
Molecular Weight 387.54
CAS No. 1049514-97-7
Cat. No. B2511248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide
CAS1049514-97-7
Molecular FormulaC21H29N3O2S
Molecular Weight387.54
Structural Identifiers
SMILESCC1=CC(=CC=C1)CS(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C21H29N3O2S/c1-19-7-5-8-20(17-19)18-27(25,26)22-11-6-12-23-13-15-24(16-14-23)21-9-3-2-4-10-21/h2-5,7-10,17,22H,6,11-16,18H2,1H3
InChIKeyKGSLXCASRCDQJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide (CAS 1049514-97-7): Structural Classification & Baseline Characterization


1-(3-Methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide (CAS 1049514-97-7) is a synthetic small molecule belonging to the arylpiperazinyl-alkyl-sulfonamide class. Its structure comprises a 4-phenylpiperazine head group connected via a propyl linker to a sulfonamide nitrogen, which is further substituted with a 3-methylbenzyl group on the sulfonyl sulfur. Based on limited curated data, the compound has been evaluated primarily as a cannabinoid CB1 receptor antagonist, displaying moderate affinity [1]. Its structural features position it at the intersection of serotonergic and endocannabinoid pharmacology, although the full breadth of its pharmacological profile remains sparsely characterized in the public domain.

Why In-Class Substitution of 1-(3-Methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide Poses a Procurement Risk


The arylpiperazinyl-sulfonamide scaffold tolerates substantial pharmacophore divergence through minor substitutional changes, leading to shifts in receptor selectivity between serotonergic (5-HT2A/2C), dopaminergic, and cannabinoid targets. Even among close analogs, the identity of the N-aryl group on the sulfonamide and the substitution pattern on the piperazine ring can invert selectivity profiles. Generic substitution without empirical verification risks selecting a compound with qualitatively different target engagement, as illustrated by structurally adjacent compounds in the (phenylpiperazinyl-propyl)arylsulfonamide series that exhibit sub-nanomolar 5-HT2A affinity and >1500-fold selectivity over 5-HT7 [1]. The target compound, in contrast, is reported only as a moderate CB1 antagonist, underscoring that structural similarity does not predict functional interchangeability [2].

Quantitative Differentiation Evidence for 1-(3-Methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide Against Closest Analogs


BindingDB-Curated CB1 Receptor Affinity Differentiates Target Compound from 5-HT2A-Selective Arylsulfonamide Series

The compound exhibits measurable affinity for the cannabinoid CB1 receptor (Ki = 730 nM), as recorded in BindingDB from rat brain homogenate displacement assays [1]. In contrast, the prototypical 5-HT2A-selective arylsulfonamides from the 2010 Yoo et al. series, such as compound 16d, bind the 5-HT2A receptor with sub-nanomolar affinity (IC50 = 0.5 nM) and show negligible CB1 activity within tested ranges [2]. This divergence in primary target engagement constitutes the critical differentiator: the compound of interest is a CB1-preferring ligand, not a 5-HT2A antagonist, despite shared core architecture.

CB1 antagonist cannabinoid receptor selectivity profiling

CB1/CB2 Selectivity Profile from BindingDB Suggests Favorable Cannabinoid Receptor Discrimination

BindingDB reports that the compound shows Ki > 1000 nM at human and mouse CB2 receptors, against a Ki of 730 nM at rat CB1 [1]. While the absolute affinity for CB1 is moderate, the >1.37-fold selectivity window over CB2 may be relevant for experimental designs seeking to minimize CB2-mediated effects. This contrasts with the non-selective cannabinoid ligand WIN 55,212-2, which exhibits high affinity at both CB1 (Ki = 1.9 nM) and CB2 (Ki = 2.7 nM) [2].

CB2 selectivity cannabinoid receptor off-target screening

Absence of FAAH and NAAA Inhibition Differentiates from Broader Endocannabinoid Modulators

In profiling against endocannabinoid-degrading enzymes, the compound demonstrates negligible inhibition of fatty acid amide hydrolase (FAAH; IC50 > 100,000 nM) and N-acylethanolamine-hydrolyzing acid amidase (NAAA; IC50 > 100,000 nM) [1]. This defines a clean receptor-only mechanism, in contrast to dual-acting FAAH/CB1 inhibitors such as URB597 (FAAH IC50 = 4.6 nM) [2], which simultaneously elevate endocannabinoid tone and directly engage CB1.

FAAH inhibition NAAA endocannabinoid enzymes

Validated Application Scenarios for 1-(3-Methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide Based on Current Evidence


CB1-Mediated Signaling Dissection in Neurological Disease Models

The confirmed CB1 antagonist profile (Ki = 730 nM) [1] positions this compound as a pharmacological tool for blocking cannabinoid receptor signaling in vitro (e.g., brain slice electrophysiology, primary neuronal cultures) and in vivo systems where moderate CB1 occupancy is sufficient. Unlike potent CB1 inverse agonists such as rimonabant (Ki = 1.8 nM) [2], the moderate affinity may permit competitive reversal with exogenous agonists, enabling functional studies of CB1 receptor reserve and agonist-dependent signaling bias.

CB1-Selective Tool Compound with Negligible Off-Target Enzyme Activity

The demonstrated lack of FAAH and NAAA inhibition (IC50 > 100,000 nM for both) [1] makes this compound suitable for studies isolating CB1 receptor contributions from endocannabinoid metabolic effects. This contrasts with multi-target endocannabinoid modulators, where elevated anandamide levels can independently activate TRPV1, PPAR-α, and other non-CB1 targets.

Structure-Activity Relationship (SAR) Studies on Arylsulfonamide Scaffold Polypharmacology

The compound provides a unique anchor point for SAR exploration around the arylpiperazinyl-sulfonamide scaffold, bridging serotonergic (5-HT2A series, IC50 = 0.5–100 nM [1]) and cannabinoid (CB1 Ki = 730 nM [2]) pharmacology. Systematic modification of the N-aryl group and piperazine substituents may yield dual 5-HT2A/CB1 ligands with defined selectivity ratios.

Quote Request

Request a Quote for 1-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.